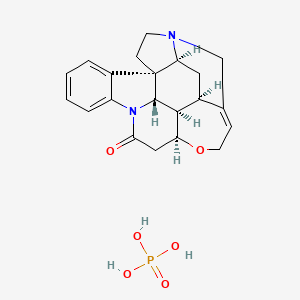
m-Fluorophenyl trifluoromethanesulfonate
Vue d'ensemble
Description
M-Fluorophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H4F4O3S . It is closely related to methyl trifluoromethanesulfonate, a strong methylating reagent commonly used for the pre-methylation of polysaccharides under mild basic conditions .
Molecular Structure Analysis
The molecular structure of m-Fluorophenyl trifluoromethanesulfonate consists of a fluorophenyl group attached to a trifluoromethanesulfonate group . The molecular weight of the compound is 244.16 g/mol .Chemical Reactions Analysis
Trifluoromethanesulfonates are known for their diverse reactivities. They rapidly decompose to form trifluoromethoxy anion in the presence of fluoride ion, thus regarded as a reservoir of trifluoromethoxy anion . This property has been widely used in nucleophilic trifluoromethoxylation reactions .Physical And Chemical Properties Analysis
M-Fluorophenyl trifluoromethanesulfonate has a predicted density of 1.574±0.06 g/cm3 and a predicted boiling point of 235.6±40.0 °C .Applications De Recherche Scientifique
Radiochemical Synthesis
m-Fluorophenyl trifluoromethanesulfonate has been evaluated for its role in the synthesis of radiochemicals. A notable application is in the aromatic nucleophilic substitution reactions with [18F]fluoride, which is critical in the production of radio-tracers for the dopamine uptake system. This was exemplified in the preparation of [18F]GBR 13119, a potential radio-tracer, using 4-N,N,N,-trimethylaniliniumphenylmethanone trifluoromethanesulfonate (Haka, Kilbourn, Watkins, & Toorongian, 1989).
Catalysis in Organic Synthesis
Metal trifluoromethanesulfonates, including m-Fluorophenyl trifluoromethanesulfonate, are used as catalysts in Friedel–Crafts alkenylation of arenes with alkynes. This process yields 1,1-diarylalkenes via an alkenyl cation intermediate, achieved in high to excellent yields (Tsuchimoto, Maeda, Shirakawa, & Kawakami, 2000).
Fuel Cell Membrane Development
In the field of fuel cell technology, m-Fluorophenyl trifluoromethanesulfonate derivatives play a role in synthesizing functional fluoropolymers used in membranes. These membranes are crucial for various fuel cell applications, with direct radical copolymerization of fluoroalkenes with fluorinated functional monomers being a significant method (Souzy & Améduri, 2005).
Lewis Acid Catalysis
It also acts as an extremely active Lewis acid catalyst in organic synthesis processes like acylation of alcohols with acid anhydrides and mixed anhydrides. This high catalytic activity is particularly useful for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Fluorination in Chemical Synthesis
The compound is integral in fluorination chemistry, including the synthesis of various fluorosulfonyl derivatives. These derivatives are significant in the design of drug candidates and synthesis of novel functional materials, showcasing its versatility in organic chemistry (Zhang, Chen, Guo, Xiao, & Gu, 2014).
Synthesis of Sulfonated Polymers
m-Fluorophenyl trifluoromethanesulfonate is utilized in the synthesis of sulfonated polymers, especially in developing advanced materials for fuel cell membranes. These materials are critical in enhancing the performance and durability of fuel cells (Souzy, Ameduri, Boutevin, Gebel, & Capron, 2005).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-fluorophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O3S/c8-5-2-1-3-6(4-5)14-15(12,13)7(9,10)11/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAKRVBLXMUOHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338665 | |
| Record name | m-Fluorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Fluorophenyl trifluoromethanesulfonate | |
CAS RN |
57606-65-2 | |
| Record name | m-Fluorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





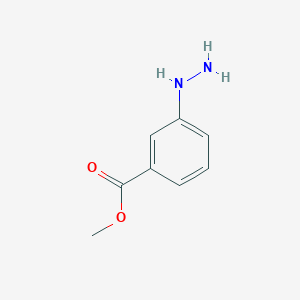

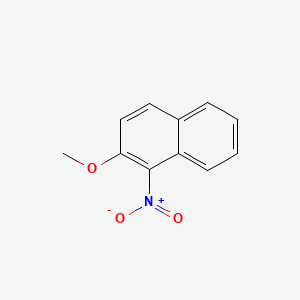

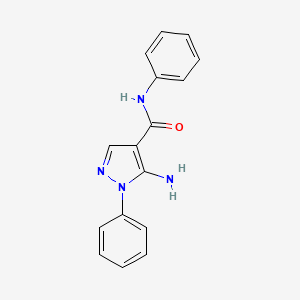

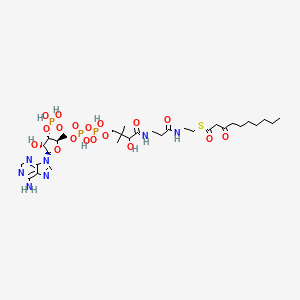


![5-(Iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031558.png)

